3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Uniqueness
What sets 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride apart from similar compounds is its specific structural configuration, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
2408970-11-4 |
---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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